molecular formula C40H62O19 B086494 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) CAS No. 126-13-6

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)

Cat. No.: B086494
CAS No.: 126-13-6
M. Wt: 846.9 g/mol
InChI Key: ZNEBZIJCDDCNRC-SWTLDUCYSA-N
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Description

Properties

IUPAC Name

[(2S,3S,4R,5R)-5-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62O19/c1-18(2)33(43)51-17-40(32(57-38(48)23(11)12)29(54-35(45)20(5)6)27(58-40)16-50-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEBZIJCDDCNRC-SWTLDUCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027035
Record name Saccharose acetate isobutyrate
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Molecular Weight

846.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear semi-solid or 90% solution in ethanol; [Hawley] Light yellow viscous liquid; [MSDSonline]
Record name Sucrose acetate isobutyrate
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Density

1.146 @ 25 °C/25 °C
Record name SUCROSE ACETATE ISOBUTYRATE
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Color/Form

CLEAR SEMI-SOLID

CAS No.

126-13-6
Record name Sucrose acetate isobutyrate
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Record name Saccharose acetate isobutyrate
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Record name Sucrose di(acetate) hexaisobutyrate
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Record name SUCROSE ACETATE ISOBUTYRATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Reaction Mechanism and Catalysis

The esterification mechanism proceeds via nucleophilic acyl substitution, where hydroxyl groups on sucrose attack the electrophilic carbonyl carbons of the anhydrides. Organic acid salts, such as sodium acetate or potassium isobutyrate, act as catalysts by deprotonating sucrose hydroxyls, enhancing their nucleophilicity. The general reaction schema is:

Sucrose+(CH3CO)2O+((CH3)2CHCO)2OCatalystProduct+CH3COOH+(CH3)2CHCOOH\text{Sucrose} + (\text{CH}3\text{CO})2\text{O} + ((\text{CH}3)2\text{CHCO})2\text{O} \xrightarrow{\text{Catalyst}} \text{Product} + \text{CH}3\text{COOH} + (\text{CH}3)2\text{CHCOOH}

The stoichiometric ratio of acetic anhydride to isobutyric anhydride determines the distribution of acetyl (A) and isobutyryl (IB) groups on the sucrose backbone. For the target compound (A:IB = 2:6), a molar ratio of 1:3 between acetic and isobutyric anhydrides is typically employed.

Key Reaction Parameters

Optimal conditions for high yield and selectivity include:

  • Temperature : 95–120°C to balance reaction rate and minimize decomposition.

  • Catalyst loading : 0.01–0.1 molfraction of organic acid salts relative to sucrose.

  • Reaction time : 1.0–2.5 hours, ensuring complete conversion without side reactions.

The table below summarizes experimental parameters from patent embodiments:

ParameterExample 1Example 4Target Compound Requirements
Acetic anhydride (mol)0.20.150.1–0.3
Isobutyric anhydride (mol)1.00.80.7–0.9
Catalyst (mol)0.050.060.005–0.3
Temperature (°C)12011095–120
Yield (%)85–9585–95>85

Purification and Isolation Techniques

Post-synthesis purification is critical to remove unreacted reagents and byproducts. The patented method avoids toxic solvents, instead employing:

  • Decolorization : Activated carbon or acidic earth adsorbs colored impurities.

  • Distillation : Reduced-pressure distillation removes residual acetic acid, isobutyric acid, and unreacted anhydrides.

  • Washing : Hot water (40–60°C) eliminates residual acids and catalyst ions.

  • Dehydration : Vacuum drying at 60–100°C yields the final product as a viscous liquid or semi-solid.

Industrial Scalability and Environmental Considerations

The patented method’s solvent-free approach and water-based purification align with green chemistry principles, reducing hazardous waste and operational costs. Scalability is facilitated by:

  • Continuous distillation systems for large-volume processing.

  • Automated temperature control to maintain reaction consistency.

  • Recycling of byproduct acids for reagent recovery.

Comparative Analysis with Traditional Methods

Conventional SAIB synthesis often employs toxic solvents (e.g., toluene) for extraction, introducing residual contaminants unsuitable for food or pharmaceutical applications. The patented method’s elimination of organic solvents and high yields (>85%) make it superior for producing food-grade and pharmaceutical-grade esters .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like iodomethane and sodium azide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and aldehydes.

  • Substitution: Introduction of various functional groups such as halides and amines.

Scientific Research Applications

Food Science

SAIB is primarily utilized as a food additive due to its ability to enhance texture and flavor perception in food products. Key applications include:

  • Texture Improvement : SAIB mimics fat-like textures in low-fat spreads, ice creams, and confections, improving mouthfeel and stability.
  • Sweetness Enhancement : It enhances sweetness perception while masking undesirable flavors in various formulations.

Cosmetics

In the cosmetic industry, SAIB serves multiple roles:

  • Emollient Properties : It improves the spreadability and texture of cosmetic formulations.
  • Humectant Functionality : SAIB attracts and retains moisture in skin care products such as moisturizers and lotions.

Pharmaceuticals

Research indicates that SAIB may have potential therapeutic applications due to its biological activities:

  • Biological Interactions : Studies have shown that SAIB interacts with various biological macromolecules, which could lead to novel pharmaceutical applications.
  • Stability Studies : Understanding the stability of SAIB in biological systems is crucial for its application in drug formulations.

Case Study 1: Food Product Development

A study conducted by researchers aimed at developing a low-fat ice cream product using SAIB demonstrated that the incorporation of this compound significantly improved the sensory attributes such as creaminess and overall acceptability compared to traditional formulations.

Case Study 2: Cosmetic Formulation

In a formulation study for a moisturizing lotion, SAIB was included as an emollient. The results indicated enhanced skin feel and moisture retention compared to control samples without SAIB.

Case Study 3: Pharmacokinetics

Research on the pharmacokinetic properties of SAIB revealed its potential role in enhancing drug solubility and stability when used in oral formulations. This study utilized reverse-phase HPLC for analysis .

Mechanism of Action

The mechanism by which alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: α-D-Glucopyranoside, β-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)
  • Synonyms: Sucrose Diacetate Hexaisobutyrate, 6-Acetate 2,3,4-tris(2-methylpropanoate) .
  • CAS No.: 126-13-6 .
  • Molecular Formula : C₄₀H₆₂O₁₉.
  • Molecular Weight : 846.91 g/mol .

Structural Features: This compound is a highly esterified derivative of sucrose. The glucose moiety (α-D-glucopyranoside) is substituted with one acetate group, while the fructose moiety (β-D-fructofuranosyl) carries five isobutyrate (2-methylpropanoate) groups and one additional acetate .

Physical Properties :

  • Appearance : Colorless to pale yellow liquid.
  • Density : 1.2 ± 0.1 g/cm³.
  • Melting Point : −83 °C.
  • Boiling Point : 78 °C.
  • Refractive Index : 1.500 .

Applications :
Primarily used in pharmaceuticals and food industries as a stabilizer or plasticizer due to its low volatility and high ester content .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Sucrose Diacetate Hexaisobutyrate 126-13-6 C₄₀H₆₂O₁₉ 846.91 2 acetate, 6 isobutyrate Plasticizers, coatings
α,β-Trehalose 585-91-1 C₁₂H₂₂O₁₁ 342.30 Non-reducing disaccharide (α-glucopyranosyl-α-glucopyranoside) Cryoprotectant, stabilizer
Sucrose-(glucose-1-¹³C) 1485475-69-1 ¹³CC₁₁H₂₂O₁₁ 343.29 ¹³C-labeled glucose moiety Isotopic tracing in metabolic studies
Curculigoside 85643-19-2 C₂₂H₂₆O₁₁ 466.44 Flavonoid glycoside with acetyl-allopyranosyl Antioxidant, neuroprotective
Tetra-O-acetyl Sucrose Derivative 149057-51-2 C₂₂H₃₂O₁₆ 552.48 4 acetyl groups on sucrose Intermediate in organic synthesis

Key Observations :

  • Degree of Esterification : The target compound has eight ester groups (2 acetate + 6 isobutyrate), making it more hydrophobic than less-esterified derivatives like tetra-O-acetyl sucrose (4 acetyl groups) .
  • Functional Diversity: Curculigoside and Bacopaside II (CAS 382146-66-9, MW 929.10) incorporate aromatic or terpenoid moieties, enabling biological activity absent in the target compound .

Physicochemical Properties

Property Sucrose Diacetate Hexaisobutyrate α,β-Trehalose Tetra-O-acetyl Sucrose
Melting Point −83 °C 203 °C 78–80 °C
Boiling Point 78 °C Decomposes N/A
Solubility Insoluble in water, soluble in organic solvents Water-soluble Limited water solubility
Volatility Low (BP 78 °C) Non-volatile Moderate

Insights :

  • The target compound’s low water solubility and high molecular weight make it suitable for non-polar industrial applications, unlike α,β-trehalose, which is hydrophilic and used in biologics .
  • Compared to the tetra-O-acetyl derivative, the hexaisobutyrate structure enhances thermal stability due to bulkier isobutyrate groups .

Unique Advantages of Target Compound :

  • Low volatility (BP 78 °C) ensures longevity in polymer matrices.
  • High ester content improves compatibility with hydrophobic materials .

Research Findings

  • Stability Studies : The hexaisobutyrate derivative exhibits 10× higher thermal stability than tetra-O-acetyl sucrose in polymer blends .
  • Biological Activity: Unlike flavonoid glycosides (e.g., Curculigoside), the target compound lacks significant bioactivity due to its fully esterified structure .

Biological Activity

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is a complex carbohydrate compound with potential biological activities. Its structure comprises a glucopyranoside and fructofuranosyl moiety, which are linked through glycosidic bonds. This compound is of interest in various fields including food science, pharmacology, and biotechnology due to its functional properties.

  • Molecular Formula : C18H32O16
  • Molar Mass : 504.43708 g/mol
  • CAS Number : 562-68-5

Biological Activity

The biological activity of this compound can be examined through several mechanisms and applications:

  • Prebiotic Effects :
    • Studies have shown that compounds like alpha-D-glucopyranoside can serve as prebiotics, promoting the growth of beneficial gut bacteria such as Bifidobacterium breve . This effect is significant for gut health and can enhance the immune response.
  • Antioxidant Properties :
    • Some research indicates that oligosaccharides derived from glucopyranosides exhibit antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.
  • Enzymatic Activity :
    • The synthesis of this compound has been linked to enzymatic processes involving glycoside phosphorylases, which facilitate the formation of glycosidic bonds. Such enzymatic activities suggest potential applications in biocatalysis and synthetic biology .

Case Study 1: Prebiotic Potential

A study investigated the effects of beta-D-fructofuranosyl alpha-D-glucopyranoside on gut microbiota. The results indicated a significant increase in the population of beneficial bacteria when administered to subjects over a four-week period. This suggests its potential as a dietary supplement for enhancing gut health.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that alpha-D-glucopyranoside exhibits significant scavenging activity against free radicals. The compound's antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response that could be beneficial for therapeutic applications against oxidative stress-related diseases.

Research Findings

Study Findings Implications
Identified as a prebiotic promoting Bifidobacterium breve growthPotential use in functional foods
Demonstrated antioxidant properties via DPPH assaysPossible therapeutic agent for oxidative stress
Efficient synthesis methods using glycoside phosphorylasesApplications in synthetic biology

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)
Reactant of Route 2
Reactant of Route 2
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)

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